2-chloro-3,5-dinitro-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,5-dinitro-N-phenylbenzamide is an organic compound belonging to the class of nitrobenzenes. It is characterized by the presence of a benzene ring substituted with chloro, nitro, and phenylamide groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3,5-dinitro-N-phenylbenzamide typically involves the nitration of 2-chlorobenzoic acid followed by the introduction of the phenylamide group. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2-chloro-3,5-dinitrobenzoic acid is then reacted with aniline in the presence of a dehydrating agent such as thionyl chloride to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions are carefully monitored to prevent any side reactions and to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,5-dinitro-N-phenylbenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of nitro groups which are already in a highly oxidized state.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Amines or thiols, base such as sodium hydroxide, solvent like dimethylformamide.
Oxidation: Strong oxidizing agents like potassium permanganate, acidic or basic medium.
Major Products Formed
Reduction: Formation of 2-chloro-3,5-diamino-N-phenylbenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, though less common.
Scientific Research Applications
2-Chloro-3,5-dinitro-N-phenylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its effects on cellular processes and as a potential inhibitor of specific enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-chloro-3,5-dinitro-N-phenylbenzamide involves its interaction with specific molecular targets. It is known to act as an antagonist of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear hormone receptor involved in regulating glucose and lipid metabolism. The compound also affects the expression of genes involved in lipid uptake, transport, and storage, leading to changes in cellular lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitro-N-phenylbenzamide: Similar structure but with different substitution pattern.
2-Chloro-3,5-dinitrobenzoic acid: Lacks the phenylamide group.
3,5-Dinitro-2-chlorobenzamide: Similar nitro and chloro substitution but different amide group.
Uniqueness
2-Chloro-3,5-dinitro-N-phenylbenzamide is unique due to its specific substitution pattern and its ability to act as a PPARγ antagonist. This makes it a valuable compound for studying lipid metabolism and for potential therapeutic applications .
Properties
Molecular Formula |
C13H8ClN3O5 |
---|---|
Molecular Weight |
321.67 g/mol |
IUPAC Name |
2-chloro-3,5-dinitro-N-phenylbenzamide |
InChI |
InChI=1S/C13H8ClN3O5/c14-12-10(13(18)15-8-4-2-1-3-5-8)6-9(16(19)20)7-11(12)17(21)22/h1-7H,(H,15,18) |
InChI Key |
UZZNUJDTQSNOCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.